(E/Z)-CP-724714

Description

CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis.

HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)

CP-724714 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

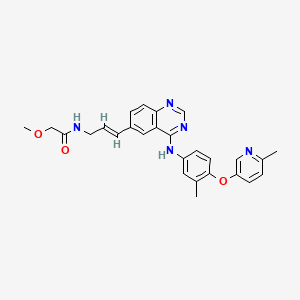

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVZBTWPGQVVLW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026009 | |

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845680-17-3, 383432-38-0, 537705-08-1 | |

| Record name | CP 724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-724714 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E/Z)-CP-724714: A Technical Guide to its Mechanism of Action as a Selective HER2/ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its activity. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation.

Introduction

The amplification and overexpression of the HER2/ErbB2 proto-oncogene are implicated in the pathogenesis of several human cancers, including breast, ovarian, and gastric tumors.[4] HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[5] While it lacks a known direct ligand, HER2 can form homodimers when overexpressed and heterodimers with other ErbB family members, leading to the activation of its intrinsic kinase activity and subsequent downstream signaling cascades that promote cell proliferation, survival, and differentiation.[6]

CP-724714 was developed as a targeted therapy to disrupt the aberrant signaling driven by HER2 overexpression.[4] It has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials.[4][7][8] This guide serves as a technical resource for researchers engaged in the study of HER2-targeted therapies and the broader field of signal transduction in cancer.

Core Mechanism of Action: Selective HER2 Kinase Inhibition

The primary mechanism of action of CP-724714 is the direct and selective inhibition of the HER2 tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the HER2 receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2]

Potency and Selectivity

CP-724714 is a highly potent inhibitor of HER2 with a remarkable degree of selectivity over other kinases, including the closely related EGFR. This selectivity is a key attribute, potentially minimizing off-target effects.

| Target | IC50 (nM) | Assay Type | Reference |

| HER2/ErbB2 | 10 | Cell-free | [1] |

| HER2/ErbB2 | 10 ± 3 | Not Specified | [9] |

| HER2/ErbB2 | 3.8 ng/mL | Not Specified | [3][10] |

| EGFR | 6400 | Cell-free | [1][2] |

| EGFR | 6400 ± 2100 | Not Specified | [9] |

| EGFR/erbB2 Chimera (cellular) | 32 | Cell-based | [1] |

Table 1: In vitro potency and selectivity of CP-724714.

CP-724714 demonstrates over 640-fold selectivity for HER2 over EGFR in cell-free assays.[1] It is also significantly less potent against a panel of other kinases, including InsR, IGF-1R, PDGFR, VEGFR2, Abl, Src, and c-Met.[1][2]

Downstream Signaling Pathways

By inhibiting HER2 autophosphorylation, CP-724714 effectively blocks the activation of two major downstream signaling cascades crucial for cancer cell proliferation and survival: the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][11][12]

The inhibition of these pathways leads to a reduction in the phosphorylation of key downstream effectors such as ERK and Akt.[4][13] This ultimately results in the modulation of gene expression and protein activity that govern cell cycle progression and apoptosis.

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of CP-724714.

Cellular and In Vivo Effects

The inhibition of HER2 signaling by CP-724714 translates into significant anti-proliferative and pro-apoptotic effects in HER2-overexpressing cancer cells.

Inhibition of Cell Proliferation

CP-724714 effectively inhibits the growth of HER2-amplified human breast cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| BT-474 | 0.25 | [1] |

| SKBR3 | 0.95 | [1] |

Table 2: Anti-proliferative activity of CP-724714 in HER2-overexpressing breast cancer cell lines.

Cell Cycle Arrest

Treatment of HER2-overexpressing cells with CP-724714 leads to an accumulation of cells in the G1 phase of the cell cycle and a corresponding reduction in the S-phase population, indicating a G1 cell cycle block.[1][4] This effect is consistent with the inhibition of downstream signaling pathways that regulate cell cycle progression.

Induction of Apoptosis

In addition to cytostatic effects, CP-724714 also induces apoptosis in a time- and dose-dependent manner in both in vitro and in vivo models.[4][14] This is evidenced by an increase in apoptotic cell counts and the detection of cleaved caspase-3, a key executioner of apoptosis.[15]

In Vivo Antitumor Activity

Oral administration of CP-724714 has been shown to inhibit the growth of HER2-overexpressing tumor xenografts in athymic mice.[4] It effectively reduces HER2 autophosphorylation in these xenograft models and demonstrates significant tumor growth inhibition without overt signs of toxicity.[4][15]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of CP-724714.

HER2 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of CP-724714 to inhibit the phosphorylation of a substrate by recombinant HER2 kinase.

Figure 2: Workflow for the in vitro HER2 kinase inhibition assay.

Protocol:

-

Plate Coating: Coat Nunc MaxiSorp 96-well plates overnight at 37°C with 100 µL/well of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.[1]

-

Washing: Aspirate the coating solution and wash the plate three times with wash buffer (0.1% Tween 20 in PBS).[1]

-

Kinase Reaction Setup: Prepare a kinase reaction mixture containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, and 0.1 mM sodium orthovanadate.

-

Enzyme and Inhibitor Addition: Add approximately 15 ng of recombinant HER2 intracellular domain to each well. Add CP-724714 diluted in DMSO to achieve the desired final concentrations (final DMSO concentration should be ≤ 2.5%).[1]

-

Reaction Initiation: Initiate the phosphorylation reaction by adding ATP to a final concentration of 1 mM.[1]

-

Incubation: Incubate the plate for 6 minutes at room temperature with constant shaking.[1]

-

Stopping and Washing: Terminate the reaction by aspirating the mixture and washing the plate four times with wash buffer.[1]

-

Detection: Add 50 µL/well of HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54) diluted to 0.2 µg/mL in blocking buffer (3% BSA, 0.05% Tween 20 in PBS).[1]

-

Final Incubation and Washing: Incubate for 25 minutes, then aspirate and wash four times with wash buffer.[1]

-

Signal Measurement: Add a suitable HRP substrate and measure the resulting signal using a plate reader.

Cell Proliferation Assay

This assay measures the effect of CP-724714 on the proliferation of cancer cell lines.

Protocol (using a Coulter Counter):

-

Cell Seeding: Seed HER2-overexpressing cells (e.g., BT-474, SKBR3) in 24-well plates at a density of 5,000-10,000 cells per well.[1]

-

Compound Addition: The following day, add serial dilutions of CP-724714 (typically ranging from 0.1 nM to 10 µM) to the wells.[1] Include vehicle-only (DMSO) control wells.

-

Incubation: Culture the cells for 6 to 7 days.[1]

-

Cell Counting: At the end of the incubation period, trypsinize the cells, resuspend them in an isotonic solution, and count the number of surviving cells using a Coulter Counter.[1]

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Western Blotting for Protein Phosphorylation

This technique is used to assess the phosphorylation status of HER2 and its downstream targets like Akt and ERK.

Protocol:

-

Cell Treatment: Culture HER2-overexpressing cells (e.g., BT-474) to 70-80% confluency and then treat with various concentrations of CP-724714 or vehicle for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol (using Propidium Iodide):

-

Cell Treatment: Treat BT-474 cells with 1 µM CP-724714 or vehicle for 24 hours.[1]

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the HER2/ErbB2 tyrosine kinase. Its mechanism of action involves the direct inhibition of HER2 kinase activity, leading to the suppression of downstream Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways. This targeted inhibition results in a G1 cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells, translating to significant antitumor activity in preclinical models. The detailed experimental protocols provided in this guide offer a foundation for further research into the biological effects of CP-724714 and other HER2-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. fda.gov [fda.gov]

- 4. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. promega.com [promega.com]

- 8. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. adooq.com [adooq.com]

- 11. Bivariate Cell Cycle Assay (BrdU/PI) - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

CP-724714: A Deep Dive into its HER2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

CP-724714 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization.

Quantitative Selectivity Profile

CP-724714 demonstrates remarkable selectivity for HER2 over other kinases, a critical attribute for minimizing off-target effects and enhancing therapeutic index. The following table summarizes its inhibitory activity (IC50) against a panel of kinases in cell-free assays.

| Kinase Target | IC50 (nM) | Selectivity over HER2 (fold) |

| HER2 (ErbB2) | 10 | - |

| EGFR (HER1) | 6,400 | >640 |

| InsR | >10,000 | >1,000 |

| IGF-1R | >10,000 | >1,000 |

| PDGFRβ | >10,000 | >1,000 |

| VEGFR2 | >10,000 | >1,000 |

| Abl | >10,000 | >1,000 |

| Src | >10,000 | >1,000 |

| c-Met | >10,000 | >1,000 |

| JNK-2 | >10,000 | >1,000 |

| JNK-3 | >10,000 | >1,000 |

| ZAP-70 | >10,000 | >1,000 |

| CDK-2 | >10,000 | >1,000 |

| CDK-5 | >10,000 | >1,000 |

Data compiled from multiple sources.[4][5][6]

In cellular assays, CP-724714 effectively inhibits the autophosphorylation of a chimeric receptor containing the ErbB2 kinase domain with an IC50 of 32 nM, while showing significantly less potency against EGFR.[4] This high degree of selectivity is a key characteristic of CP-724714.

Mechanism of Action

CP-724714 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of the HER2 receptor. This leads to a cascade of downstream effects:

-

Inhibition of HER2 Autophosphorylation: By binding to the ATP-binding pocket of the HER2 kinase domain, CP-724714 prevents the receptor from autophosphorylating, a critical step in its activation.[1]

-

Downregulation of Signaling Pathways: Inhibition of HER2 phosphorylation subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, including the MAPK (ERK) and PI3K/Akt pathways.[1]

-

Cell Cycle Arrest and Apoptosis: The disruption of these signaling cascades leads to a G1 phase cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells.[1][7]

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Experimental Protocols

The characterization of CP-724714's selectivity and mechanism of action involved several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

-

Plate Coating: Nunc MaxiSorp 96-well plates are coated overnight at 37°C with a solution of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.[4]

-

Washing: Excess substrate is removed, and the plate is washed three times with a wash buffer (0.1% Tween 20 in PBS).[4]

-

Kinase Reaction: The reaction is performed in a 50 μL volume containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, 0.1 mM sodium orthovanadate, and approximately 15 ng of the recombinant kinase (e.g., HER2 intracellular domain).[4]

-

Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration is kept constant (e.g., 2.5%).[4]

-

Reaction Initiation: The kinase reaction is initiated by the addition of 1 mM ATP and proceeds for 6 minutes at room temperature with constant shaking.[4]

-

Termination and Washing: The reaction is terminated by aspirating the mixture, and the plate is washed four times.[4]

-

Detection: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY54) is added and incubated for 25 minutes. After another wash step, a colorimetric substrate (TMB) is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.[4]

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., BT-474, SKBR3, which have HER2 amplification) are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: Cells are treated with various concentrations of CP-724714 or a vehicle control.

-

Incubation: The cells are incubated for a period of 6 to 7 days.[4]

-

Cell Counting: After the incubation period, surviving cells are trypsinized, placed in an isotonic solution, and counted using a cell counter (e.g., Coulter Z2 particle counter).[4]

-

Data Analysis: Growth inhibition is calculated for each concentration, and IC50 values are determined using appropriate software (e.g., Calcusyn Software).[4]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Detailed Protocol:

-

Tumor Implantation: Human tumor cells that overexpress HER2 (e.g., BT-474, FRE-erbB2) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1][7]

-

Treatment Administration: Once tumors reach a certain size (e.g., ~150-250 mm³), mice are treated with CP-724714 (administered orally) or a vehicle control.[1][7] Dosing can be once or twice daily.[1][2]

-

Tumor Growth Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated HER2, as well as downstream signaling proteins like p-Akt and p-ERK, via Western blotting or immunohistochemistry.[1]

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any adverse effects.[1]

Conclusion

CP-724714 is a highly selective and potent inhibitor of the HER2 receptor tyrosine kinase. Its selectivity profile, well-defined mechanism of action, and demonstrated efficacy in preclinical models highlight its potential as a targeted therapeutic agent for HER2-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of similar targeted therapies.

References

- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of CP-724714: A Potent and Selective ErbB2 Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-724714 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] The overexpression of ErbB2 is a key driver in the pathogenesis of several human cancers, most notably a subset of breast cancers, making it a critical therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-724714, intended for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Introduction

The ErbB2/HER2 proto-oncogene is amplified and its protein product overexpressed in 20-30% of invasive breast cancers, which is associated with a more aggressive disease phenotype and poorer prognosis.[3] While the advent of the monoclonal antibody trastuzumab marked a significant advancement in the treatment of HER2-positive breast cancer, the need for orally bioavailable small-molecule inhibitors that can overcome resistance mechanisms spurred further research.[3][4] CP-724714 emerged from a discovery program aimed at identifying potent and selective inhibitors of the ErbB2 tyrosine kinase with minimal activity against the epidermal growth factor receptor (EGFR/ErbB1) to avoid the dose-limiting toxicities, such as skin rash, associated with EGFR inhibition.[4]

Discovery of CP-724714

The discovery of CP-724714 was the result of a focused medicinal chemistry effort to develop a selective inhibitor of the ErbB2 kinase. The program prioritized oral bioavailability and a safety profile distinct from that of dual EGFR/ErbB2 inhibitors.

Lead Identification and Optimization

The development of CP-724714 likely involved the screening of a chemical library against the recombinant ErbB2 kinase domain, followed by structure-activity relationship (SAR) studies to enhance potency and selectivity. The quinazoline scaffold is a common feature in many kinase inhibitors, and its modification would have been central to the optimization process.

Synthesis of CP-724714

The chemical name of CP-724714 is 2-methoxy-N-((E)-3-(4-((3-methyl-4-((6-methylpyridin-3-yl)oxy)phenyl)amino)quinazolin-6-yl)allyl)acetamide.[3] While a detailed, step-by-step synthesis is not publicly available in a single document, the synthesis can be inferred from related literature and patents concerning quinazoline derivatives. The synthesis would likely involve the construction of the substituted quinazoline core, followed by the attachment of the side chains.

Biological Activity and Mechanism of Action

CP-724714 is a potent inhibitor of the ErbB2 tyrosine kinase. Its mechanism of action involves binding to the ATP-binding pocket of the intracellular kinase domain of ErbB2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Kinase Inhibition Profile

CP-724714 demonstrates high selectivity for ErbB2 over other tyrosine kinases, including EGFR. This selectivity is a key feature, potentially leading to a better safety profile.

| Kinase | IC50 (nM) | Selectivity vs. ErbB2 | Reference |

| ErbB2 | 10 | - | [2][5] |

| EGFR | 6,400 | 640-fold | [2] |

| InsR | >10,000 | >1000-fold | [1] |

| IGF-1R | >10,000 | >1000-fold | [1] |

| PDGFRβ | >10,000 | >1000-fold | [1] |

| VEGFR2 | >10,000 | >1000-fold | [1] |

| Abl | >10,000 | >1000-fold | [1] |

| Src | >10,000 | >1000-fold | [1] |

| c-Met | >10,000 | >1000-fold | [1] |

Table 1: In vitro kinase inhibition profile of CP-724714.

Cellular Activity

CP-724714 effectively inhibits the proliferation of ErbB2-overexpressing cancer cell lines and induces cell cycle arrest and apoptosis.

| Cell Line | ErbB2 Status | IC50 (µM) | Reference |

| BT-474 | Amplified | 0.25 | [1] |

| SKBR3 | Amplified | 0.95 | [1] |

Table 2: Anti-proliferative activity of CP-724714 in human breast cancer cell lines.

Downstream Signaling

CP-724714 has been shown to inhibit the phosphorylation of key downstream signaling molecules in the ErbB2 pathway, including Akt and ERK (extracellular signal-regulated kinase).[3] This blockade of downstream signaling ultimately leads to the observed anti-proliferative and pro-apoptotic effects.

Caption: ErbB2 signaling pathway and the inhibitory action of CP-724714.

In Vivo Efficacy

The anti-tumor activity of CP-724714 has been demonstrated in preclinical xenograft models using human cancer cell lines that overexpress ErbB2. Oral administration of CP-724714 resulted in significant tumor growth inhibition and, in some cases, tumor regression.[1]

| Xenograft Model | Dosing | Outcome | Reference |

| FRE-erbB2 | 50 mg/kg, p.o. | 50% tumor growth inhibition | [1] |

| BT-474 | 30 or 100 mg/kg, p.o. | Reduced ERK and Akt phosphorylation | [1] |

| BT-474 | Combination with Herceptin | Better anti-tumor efficacy than either agent alone | [1] |

Table 3: In vivo anti-tumor efficacy of CP-724714.

Pharmacokinetics and Clinical Development

CP-724714 is orally bioavailable and has progressed into clinical trials.[1] Phase I studies were conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors expressing HER2.[6] These studies established a recommended Phase II dose. However, dose-limiting toxicities, primarily reversible hepatotoxicity, were observed at higher doses.[5]

| Parameter | Value (in humans) | Reference |

| Recommended Phase II Dose | 250 mg twice daily | [6] |

| Dose-Limiting Toxicities | Hyperbilirubinemia, elevated transaminases | [5][6] |

Table 4: Clinical pharmacokinetic and safety profile of CP-724714.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of CP-724714 against recombinant ErbB2 and other kinases.

Methodology:

-

Recombinant intracellular domains of kinases (e.g., ErbB2, EGFR) are expressed as fusion proteins and purified.[1]

-

96-well plates are coated with a substrate, such as poly(Glu:Tyr, 4:1).[1]

-

The kinase reaction is initiated by adding the kinase, ATP, and the test compound (CP-724714) at various concentrations to the wells.[1]

-

The reaction is allowed to proceed for a defined period at room temperature.[1]

-

The amount of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP) and a colorimetric substrate.[1]

-

IC50 values are calculated from the dose-response curves.[1]

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of CP-724714 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 24- or 96-well plates and allowed to adhere overnight.[1]

-

The cells are treated with a range of concentrations of CP-724714.[1]

-

The cells are incubated for a period of 6 to 7 days.[1]

-

Cell viability or proliferation is assessed using one of several methods:

-

Direct Cell Counting: Cells are trypsinized and counted using a cell counter.[1]

-

Metabolic Assays (e.g., MTT, CCK-8): A reagent is added that is converted to a colored or fluorescent product by metabolically active cells.

-

Luminescence-based Assays: Measures ATP levels as an indicator of cell viability.[7]

-

-

IC50 values are determined from the dose-response curves.[1]

Western Blotting for Phospho-Protein Analysis

Objective: To determine the effect of CP-724714 on the phosphorylation of ErbB2 and downstream signaling proteins.

Methodology:

-

Cells are treated with CP-724714 for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[8]

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ErbB2, phospho-Akt).[8]

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.[8]

-

The signal is detected using a chemiluminescent substrate.[8]

-

The membrane is often stripped and re-probed with an antibody for the total protein to ensure equal loading.

Conclusion

CP-724714 is a well-characterized, potent, and selective inhibitor of the ErbB2 tyrosine kinase. Its discovery and development represent a significant effort in the pursuit of targeted therapies for HER2-positive cancers. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. The high selectivity of CP-724714 for ErbB2 over EGFR underscores a key principle in modern drug design: the importance of target selectivity to optimize the therapeutic index. While clinical development faced challenges related to hepatotoxicity, the story of CP-724714 provides crucial insights into the development of kinase inhibitors and serves as an important reference compound for further research into ErbB2-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2/ErbB2 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of (E/Z)-CP-724,714

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724,714 is a potent, selective, and orally active small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2] Overexpression of HER2 is a key driver in several cancers, most notably breast cancer, making it a critical therapeutic target.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of (E/Z)-CP-724,714, drawing from key preclinical and clinical studies. The information is presented to support further research and development efforts in oncology.

Core Pharmacokinetic Parameters

CP-724,714 has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key pharmacokinetic parameters observed in these studies.

Table 1: Clinical Pharmacokinetics of CP-724,714 in Patients with Advanced HER2-Positive Solid Tumors (Single Dose)

| Dose Level | N | Cmax (ng/mL) | AUC (ng·h/mL) |

| 250 mg QD | 4 | 283 ± 108 | 1580 ± 500 |

| 250 mg BID | 15 | 383 ± 167 | 2050 ± 840 |

| 400 mg BID | 5 | 726 ± 472 | 3980 ± 2600 |

| 250 mg TID | 6 | 321 ± 117 | 1980 ± 730 |

Data presented as mean ± standard deviation. Cmax and AUC increased in an approximate dose-proportional manner.[3]

Table 2: Clinical Pharmacokinetics of CP-724,714 at Steady State

| Dose Level | N | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | T1/2 (h) | Accumulation Ratio (AUC) |

| 250 mg QD | 4 | 338 ± 127 | 2110 ± 780 | ~4.5 | 1.3 |

| 250 mg BID | 15 | 496 ± 223 | 2460 ± 1030 | ~4.5 | 1.2 |

| 400 mg BID | 5 | 944 ± 616 | 4780 ± 3120 | ~4.5 | 1.2 |

| 250 mg TID | 6 | 482 ± 176 | 2970 ± 1090 | ~4.5 | 1.5 |

Data presented as mean ± standard deviation. The terminal half-life (T1/2) was approximately 4.5 hours and was consistent across the dose range of 250 mg to 400 mg.[3] Some accumulation was observed with BID and TID dosing, with a mean AUC accumulation ratio of approximately 1.2-1.5, which is consistent with the half-life.[3]

Oral Bioavailability

While specific studies detailing the absolute oral bioavailability of (E/Z)-CP-724,714 through a comparison of oral and intravenous administration in humans are not publicly available, the compound is described as an "orally available" small molecule inhibitor.[3] Preclinical and clinical data strongly support its oral activity. In vivo studies in mice demonstrated that oral administration of CP-724,714 led to plasma concentrations sufficient to inhibit tumor growth.[1] The rapid absorption after oral dosing in humans further confirms its bioavailability.[4]

Experimental Protocols

Clinical Pharmacokinetic Study

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid tumors expressing HER2.[4][5]

-

Patient Population: 30 female patients with a median age of 51 years were enrolled.[5]

-

Dosing Regimens: Patients received daily oral doses of CP-724,714 in 21-day cycles at four dose levels: 250 mg once daily (QD), 250 mg twice daily (BID), 400 mg BID, and 250 mg three times daily (TID).[3][5]

-

Pharmacokinetic Sampling: Serial blood samples were collected to evaluate the pharmacokinetic profile of the drug.[4]

-

Analytical Method: The concentration of CP-724,714 in plasma samples was determined using a validated analytical method.[4]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated using noncompartmental techniques.[3]

Preclinical In Vivo Efficacy Studies

In vivo studies were conducted in athymic mice bearing HER2-overexpressing tumor xenografts to assess the antitumor activity of orally administered CP-724,714.[1]

-

Animal Models: Athymic mice were used.[1]

-

Tumor Models: Human breast cancer cell lines overexpressing HER2 were used to establish xenografts.[1]

-

Drug Administration: CP-724,714 was administered orally (p.o.).[1]

-

Efficacy Assessment: Tumor growth inhibition was measured to evaluate the antitumor activity of the compound.[1]

Visualizations

HER2 Signaling Pathway Inhibition by CP-724,714

Caption: CP-724,714 inhibits HER2 tyrosine kinase, blocking downstream PI3K/Akt and Ras/Raf/MEK/ERK pathways.

Clinical Pharmacokinetic Study Workflow

Caption: Workflow of the Phase I clinical trial to determine the pharmacokinetics of CP-724,714.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]

The Role of CP-724714 in the Inhibition of ErbB2 Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-724714, a potent and selective small-molecule inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. We will delve into its mechanism of action, focusing on the inhibition of ErbB2 autophosphorylation, and detail the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to ErbB2 and CP-724714

The human epidermal growth factor receptor 2 (HER2, or ErbB2) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Amplification and overexpression of the ERBB2 gene are implicated in the development and progression of several human cancers, including breast, ovarian, and stomach malignancies.[1] ErbB2 activation, through homodimerization or heterodimerization with other ErbB family members, leads to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This autophosphorylation initiates downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and invasion.[1][3]

CP-724714 is an orally bioavailable, quinazoline-based small molecule that acts as a potent and selective inhibitor of the ErbB2 tyrosine kinase.[4] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of HER2-overexpressing cancers.[1][5][6]

Mechanism of Action: Inhibition of ErbB2 Autophosphorylation

CP-724714 exerts its therapeutic effect by directly targeting the ATP-binding pocket of the ErbB2 kinase domain. By competitively inhibiting ATP binding, CP-724714 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[3] This leads to a G1 cell cycle block, induction of apoptosis, and inhibition of tumor growth in ErbB2-driven cancer models.[1][7]

The inhibition of ErbB2 autophosphorylation by CP-724714 has been demonstrated to be highly selective. It shows significantly less potency against other tyrosine kinases such as EGFR, insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), and others.[8][9]

Signaling Pathway Inhibition

The following diagram illustrates the ErbB2 signaling pathway and the point of intervention by CP-724714.

Quantitative Data on CP-724714 Activity

The potency and selectivity of CP-724714 have been quantified in various in vitro and in vivo studies. The following tables summarize key data.

Table 1: In Vitro Inhibitory Activity of CP-724714

| Target | Assay Type | IC50 (nM) | Reference(s) |

| ErbB2 (HER2) | Cell-free kinase assay | 10 | [8][10] |

| ErbB2 (HER2) | Cell-free kinase assay | 3.8 (ng/mL) | [4][11] |

| EGFR | Cell-free kinase assay | 6400 | [7][10] |

| EGF-induced ErbB2 autophosphorylation | Cell-based assay (NIH3T3) | 32 | [8] |

Table 2: Cellular Proliferation Inhibition by CP-724714

| Cell Line | Cancer Type | ErbB2 Status | IC50 (µM) | Reference(s) |

| BT-474 | Breast Carcinoma | Amplified | 0.25 | [8] |

| SKBR3 | Breast Carcinoma | Amplified | 0.95 | [8] |

Table 3: In Vivo Efficacy of CP-724714

| Xenograft Model | Tumor Type | Dosing | Effect | Reference(s) |

| FRE-erbB2 | Engineered | 25 mg/kg, p.o. | Reduction of tumor ErbB2 phosphorylation | [8] |

| FRE-erbB2 | Engineered | 50 mg/kg, p.o. | 50% tumor growth inhibition | [8] |

| BT-474 | Breast Carcinoma | 30 or 100 mg/kg, p.o. | Reduction of ERK and Akt phosphorylation | [8] |

| BT-474 & MDA-MB-453 | Breast Carcinoma | Dose-dependent | Inhibition of xenograft growth | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize CP-724714.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Protocol:

-

Protein Expression and Purification : Recombinant intracellular domains of ErbB2 are expressed in a suitable system (e.g., baculovirus-infected Sf9 cells) as fusion proteins (e.g., GST-tagged) and purified by affinity chromatography.[8]

-

Plate Coating : 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu:Tyr, 4:1), overnight at 37°C.[8]

-

Compound Addition : Serial dilutions of CP-724714 are added to the wells.

-

Enzyme Addition : The purified ErbB2 kinase is added to each well.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

-

Detection : After incubation, the plates are washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.[8]

-

Signal Generation : A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with acid.[8]

-

Data Analysis : The absorbance is read at 450 nm, and the IC50 value is calculated from the dose-response curve.[8]

Cell-Based ErbB2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit ErbB2 autophosphorylation in a cellular context.

Protocol:

-

Cell Culture : Cells overexpressing ErbB2 (e.g., BT-474, SKBR3, or transfected NIH3T3 cells) are cultured to sub-confluency.[8][12]

-

Serum Starvation : Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment : Cells are pre-incubated with various concentrations of CP-724714 for a specified time (e.g., 2 hours).[13]

-

Ligand Stimulation : For heterodimeric receptor activation, cells can be stimulated with a ligand such as EGF (e.g., 50 ng/mL for 10 minutes).[13]

-

Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.[12]

-

Western Blotting :

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated ErbB2 (p-ErbB2) at specific tyrosine residues (e.g., Tyr1221/1222, Tyr1248).[14]

-

A primary antibody against total ErbB2 is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.[15]

-

-

Densitometry : The band intensities for p-ErbB2 and total ErbB2 are quantified to determine the extent of inhibition.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding : Cells (e.g., BT-474, SKBR3) are seeded in 24-well plates at a density of 5,000 to 10,000 cells per well.[8][16]

-

Compound Addition : The following day, serial dilutions of CP-724714 are added to the wells.[8][16]

-

Cell Counting : Surviving cells are trypsinized and counted using an automated cell counter.[8][16]

-

Data Analysis : The percentage of growth inhibition is calculated for each concentration, and the IC50 value is determined.[8]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in an animal model.

Protocol:

-

Animal Model : Athymic nude mice are used for these studies.[12]

-

Tumor Cell Implantation : Human tumor cells that overexpress ErbB2 (e.g., BT-474, MDA-MB-453) are injected subcutaneously into the mice.[12]

-

Tumor Growth : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[12]

-

Treatment : Mice are treated orally with CP-724714 or a vehicle control, typically once or twice daily.[1]

-

Monitoring : Tumor size and animal body weight are measured regularly.[12]

-

Pharmacodynamic Assessment : At the end of the study, or at specified time points, tumors can be excised and analyzed for levels of p-ErbB2, downstream signaling proteins, and markers of apoptosis (e.g., cleaved caspase-3) via Western blotting or immunohistochemistry.[1][12]

Conclusion

CP-724714 is a well-characterized, potent, and selective inhibitor of ErbB2 tyrosine kinase. Its mechanism of action, centered on the inhibition of ErbB2 autophosphorylation, has been thoroughly investigated through a variety of in vitro and in vivo experimental models. The data consistently demonstrate its ability to block downstream signaling pathways, inhibit the proliferation of ErbB2-overexpressing cancer cells, and suppress tumor growth in preclinical models. This technical guide provides a comprehensive overview of the key data and methodologies related to the study of CP-724714, serving as a valuable resource for the scientific community engaged in cancer research and the development of targeted therapies.

References

- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of autophosphorylation sites of HER2/neu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. virosin.org [virosin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. Autophosphorylation of Orphan Receptor ERBB2 Can Be Induced by Extracellular Treatment with Mildly Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abmole.com [abmole.com]

(E/Z)-CP-724714: An In-Depth Technical Guide on In Vitro Potency and IC50

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3][4] Amplification and overexpression of the erbB2 gene are linked to the development and progression of several human cancers, particularly breast cancer. CP-724714 has demonstrated significant anti-tumor activity in preclinical models by effectively inhibiting HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in HER2-driven cancer cells.[5][6] This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

In Vitro Potency and IC50 Data

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Enzymatic Inhibition of Tyrosine Kinases

| Target Kinase | IC50 (nM) | Selectivity vs. HER2/ErbB2 | Assay Type |

| HER2/ErbB2 | 10 [1][2][3][7][8][9] | - | Cell-free kinase assay |

| EGFR | 6400[1] | >640-fold | Cell-free kinase assay |

| HER2/ErbB2 | 11.3[10] | - | Poly-Glu-Tyr phosphorylation assay |

| EGFR | 2340[10] | ~207-fold | Poly-Glu-Tyr phosphorylation assay |

| HER2/ErbB2 | 3[11] | - | In vitro kinase assay with intracellular domain |

| Chimeric EGFR/ErbB2 | 32[1][7] | - | Cellular autophosphorylation assay |

Note: The compound is reported to be >1,000-fold less potent against a panel of other kinases including IR, IGF-1R, PDGFRβ, VEGFR2, Abl, Src, and c-Met.[1][7]

Table 2: Inhibition of Cell Proliferation

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |

| BT-474 | Breast Carcinoma | Overexpressing | 0.25[7] |

| SKBR3 | Breast Carcinoma | Overexpressing | 0.95[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections describe the protocols for the key experiments cited.

In Vitro Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of CP-724714 on the enzymatic activity of purified kinase domains.

Workflow:

Caption: Workflow for the in vitro kinase assay.

Methodology:

-

Plate Coating: Nunc MaxiSorp 96-well plates are coated overnight at 37°C with a solution of 0.25 mg/mL poly(Glu:Tyr, 4:1) in phosphate-buffered saline (PBS).[7]

-

Washing: Excess substrate is removed, and the plates are washed three times with a wash buffer (0.1% Tween 20 in PBS).[7]

-

Kinase Reaction: The reaction is performed in a 50 µL volume containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, 0.1 mM sodium orthovanadate, approximately 15 ng of recombinant HER2/ErbB2 intracellular domain, and varying concentrations of CP-724714 dissolved in DMSO.[7]

-

Initiation and Incubation: The reaction is initiated by the addition of 1 mM ATP and proceeds for 6 minutes at room temperature with constant shaking.[7]

-

Termination: The reaction is stopped by aspirating the mixture and washing the plates four times with the wash buffer.[7]

-

Detection:

-

Phosphorylated substrate is detected by adding an anti-phosphotyrosine antibody (0.2 µg/mL in blocking buffer).[7]

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A colorimetric signal is developed using a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[7]

-

The reaction is stopped with 0.09 M sulfuric acid.[7]

-

-

Data Analysis: The absorbance is measured at 450 nm, and IC50 values are calculated from the dose-response curves.[7]

Cell Proliferation Assay

This assay measures the ability of CP-724714 to inhibit the growth of cancer cell lines that overexpress HER2.

Workflow:

Caption: Workflow for the cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT-474, SKBR3) are seeded in duplicate in 24-well plates at a density of 5,000-10,000 cells per well.[7]

-

Treatment: The day after seeding, CP-724714 is added in a range of concentrations (typically from 0.1 nM to 10 µM).[7]

-

Incubation: Cells are grown for 6 to 7 days.[7]

-

Cell Counting: Surviving cells are harvested by trypsinization and counted using a Coulter Z2 particle counter.[7]

-

Data Analysis: Growth inhibition is calculated for each concentration, and IC50 values are determined from the resulting dose-response curves using appropriate software.[7]

Mechanism of Action: Signaling Pathway Inhibition

CP-724714 exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to the ATP-binding pocket of the HER2 kinase domain, CP-724714 prevents autophosphorylation of the receptor. This blockade of the initial activation step leads to the downregulation of key downstream pro-survival and proliferative signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[5][6]

Caption: Inhibition of the HER2 signaling pathway by CP-724714.

The inhibition of these pathways ultimately leads to a G1 phase cell cycle block and the induction of apoptosis in HER2-overexpressing cancer cells.[5][7]

Conclusion

This compound is a highly potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase. Its low nanomolar IC50 in enzymatic assays and sub-micromolar potency in inhibiting the proliferation of HER2-overexpressing cancer cell lines underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro evaluation of this and similar compounds. The visualization of its mechanism of action highlights its targeted effect on a critical oncogenic signaling pathway. This information is intended to support further research and development efforts in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 3. rndsystems.com [rndsystems.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the in-vitro antiviral properties of the compound (E/Z)-CP-724714 against a range of coronaviruses. The data and methodologies presented are collated from recent scientific literature, offering a centralized resource for professionals engaged in antiviral research and development.

Executive Summary

This compound, a potent HER2 (Human Epidermal Growth Factor Receptor 2) phosphorylation inhibitor, has demonstrated significant antiviral activity against several swine coronaviruses. Research indicates that this small molecule exerts its effects by targeting host-cell signaling pathways crucial for viral replication. Specifically, CP-724714 has been shown to inhibit the HER2-mediated Ras-Raf-Mek-Erk signaling cascade, a pathway essential for the efficient infection by coronaviruses such as Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV). The compound acts at the post-entry stage of the viral life cycle and exhibits a broad-spectrum activity against various swine diarrhea coronaviruses, highlighting its potential as a host-targeted therapeutic agent.

Quantitative Antiviral Activity

The antiviral efficacy of CP-724714 has been quantified against several swine coronaviruses. The following tables summarize the key inhibitory concentrations and selectivity indices derived from in-vitro studies.

Table 1: In-vitro Antiviral Efficacy of CP-724714 Against Various Coronaviruses

| Virus | Cell Line | IC50 (μmol/L) |

| SADS-CoV | Vero | 0.91 ± 0.18 |

| PEDV | Vero | 2.13 ± 0.6 |

| PDCoV | ST | 0.84 ± 0.22 |

| TGEV | ST | 2.53 ± 0.24 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of CP-724714 required to inhibit viral infection by 50%. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index of CP-724714

| Cell Line | CC50 (μmol/L) | Virus | Selectivity Index (SI) |

| Vero | >20 | SADS-CoV | >21.98 |

| Vero | >20 | PEDV | >9.38 |

| ST | >80 | PDCoV | >95.23 |

| ST | >80 | TGEV | >31.62 |

CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Mechanism of Action: Targeting Host Signaling

CP-724714's antiviral activity is attributed to its inhibition of the HER2 receptor tyrosine kinase and its downstream signaling pathway. Efficient coronavirus infection has been shown to require the activation of this cascade.[1][2][3][4][5] By blocking the phosphorylation of HER2, CP-724714 disrupts the Ras-Raf-Mek-Erk pathway, thereby creating an intracellular environment that is non-conducive to viral replication.[1][2][3][4][5] This host-targeted mechanism suggests a lower likelihood of developing viral resistance compared to drugs that target viral proteins directly.

Caption: Inhibition of the HER2-Ras-Raf-Mek-Erk signaling pathway by CP-724714.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (CCK-8)

The cytotoxicity of CP-724714 was determined using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: IPI-2I and Vero cells were seeded into 96-well plates.

-

Compound Treatment: Cells were treated with varying concentrations of CP-724714 for a specified duration.

-

Incubation: The plates were incubated under standard cell culture conditions.

-

Reagent Addition: CCK-8 solution was added to each well.

-

Incubation: The plates were incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Antiviral Activity Assays

This assay was used to quantify the intracellular viral RNA loads.

-

Cell Pretreatment: Vero and IPI-2I cells were pretreated with various concentrations of CP-724714 for 1 hour.[1][2]

-

Viral Infection: Cells were then infected with SADS-CoV at a multiplicity of infection (MOI) of 0.1.[1][2]

-

RNA Extraction: At 6 hours post-infection, total RNA was extracted from the cells.[1][2]

-

Reverse Transcription and qPCR: The extracted RNA was reverse transcribed into cDNA, followed by quantitative PCR using primers specific for the SADS-CoV N gene.

IFA was performed to detect the expression of viral antigens.

-

Cell Treatment and Infection: Vero and ST cells were pretreated with different concentrations of CP-724714 for 1 hour, followed by infection with SADS-CoV, PEDV, PDCoV, or TGEV at an MOI of 0.1.[1][2]

-

Fixation and Permeabilization: At 12 or 24 hours post-infection, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Primary Antibody Incubation: Cells were incubated with primary antibodies specific to the viral nucleocapsid (N) or spike (S1) proteins.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Cell nuclei were counterstained with DAPI.

-

Imaging: The cells were visualized using a fluorescence microscope.

This technique was used to detect the expression of viral proteins.

-

Cell Lysis: Treated and infected cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against the SADS-CoV N antigen, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in-vitro antiviral efficacy testing of CP-724714.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising candidate for further investigation as a broad-spectrum anti-coronavirus agent. Its host-targeted mechanism of action is a significant advantage, potentially offering a higher barrier to the development of viral resistance. Future research should focus on in-vivo efficacy and safety studies to translate these promising in-vitro findings into potential therapeutic applications. Furthermore, the exploration of other inhibitors of the HER2 signaling pathway may yield additional novel antiviral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. virosin.org [virosin.org]

- 4. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. virosin.org [virosin.org]

(E/Z)-CP-724714: A Technical Guide on its Effects on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally bioavailable small-molecule inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase.[1] Overexpression of HER2 is a key driver in several human cancers, including breast, ovarian, and stomach malignancies, and is associated with aggressive tumor growth and poor prognosis.[1] this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells that overexpress HER2. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its impact on cell cycle progression and the induction of apoptosis, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of the HER2 Signaling Pathway

This compound exerts its anti-cancer effects by selectively targeting the intracellular tyrosine kinase domain of the HER2 receptor. This inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

By inhibiting HER2 autophosphorylation, this compound leads to a marked reduction in the phosphorylation of key downstream signaling molecules, including ERK and Akt.[1] The deactivation of these pathways culminates in the modulation of cell cycle regulatory proteins and the activation of the apoptotic cascade.

Effect on Cell Cycle Progression

Treatment of HER2-overexpressing cancer cells with this compound leads to a significant arrest in the G1 phase of the cell cycle.[1] This G1 block is a direct consequence of the inhibition of the HER2 signaling pathway, which controls the expression and activity of key G1-phase regulatory proteins. Specifically, the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 are implicated in this process. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting the transition from G1 to S phase.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of BT-474 human breast carcinoma cells, which overexpress HER2. The data is based on flow cytometry analysis after 24 hours of treatment.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (Control) | 45 | 40 | 15 |

| 1 µM this compound | 70 | 15 | 15 |

| Data are estimations derived from graphical representations in the cited literature. |

Induction of Apoptosis

In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in HER2-positive cancer cells. The inhibition of the pro-survival signals from the PI3K/Akt pathway is a key mechanism for this apoptotic induction. A critical event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Treatment with this compound has been shown to lead to the release of caspase-3, a key executioner caspase.[1]

Quantitative Analysis of Apoptosis

The table below presents the dose-dependent effect of this compound on the induction of apoptosis in a HER2-overexpressing cell line, as measured by Annexin V staining.

| Treatment Concentration | Duration | Apoptotic Cells (%) |

| 0 µM (Control) | 48h | ~5 |

| 0.1 µM | 48h | ~15 |

| 1 µM | 48h | ~35 |

| 10 µM | 48h | ~60 |

| Data are representative and may vary based on the specific cell line and experimental conditions. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

-

Staining: Add 500 µL of PI staining solution to the cell suspension.

-

Analysis: Analyze the samples on a flow cytometer.

Apoptosis Detection by Annexin V Staining

This protocol describes the detection of early-stage apoptosis by staining for externalized phosphatidylserine using fluorescently labeled Annexin V.

Materials:

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC

-

Propidium Iodide (PI)

Procedure:

-

Cell Harvest: Harvest cells and wash once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

PBS

-

4% Paraformaldehyde in PBS

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

Procedure:

-

Fixation: Fix cells with 4% paraformaldehyde for 1 hour at room temperature.

-

Washing: Wash cells with PBS.

-

Permeabilization: Incubate cells in permeabilization solution for 2 minutes on ice.

-

Washing: Wash cells with PBS.

-

TUNEL Staining: Resuspend cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

-

Washing: Wash cells with PBS.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

Western Blot Analysis for HER2 Signaling Proteins

This protocol details the detection of specific proteins in the HER2 signaling pathway by Western blotting.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse treated and untreated cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a selective HER2 inhibitor that effectively induces G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. Its mechanism of action, centered on the inhibition of the HER2 signaling pathway, provides a strong rationale for its therapeutic use in HER2-positive malignancies. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and similar targeted therapies.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-CP-724714 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally bioavailable small-molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, including breast, ovarian, and stomach cancer.[1][2] CP-724714 effectively inhibits HER2 autophosphorylation, leading to the suppression of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This results in a G1 cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in HER2-driven cancer cell lines.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its anti-cancer activity.

Mechanism of Action

CP-724714 is a reversible, ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of HER2/ErbB2.[4] This selectivity is demonstrated by its significantly lower inhibitory activity against other tyrosine kinases, such as EGFR, InsR, and VEGFR2.[3] By blocking the autophosphorylation of HER2, CP-724714 prevents the activation of downstream signaling cascades, ultimately leading to reduced cancer cell proliferation and survival.[1][5]

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. HER2 |

| HER2/ErbB2 | 10 - 11.3 | - |

| EGFR | 6400 | >640-fold |

| InsR | >10,000 | >1000-fold |

| IGF-1R | >10,000 | >1000-fold |

| PDGFRβ | >10,000 | >1000-fold |

| VEGFR2 | >10,000 | >1000-fold |

| Abl | >10,000 | >1000-fold |

| Src | >10,000 | >1000-fold |

| c-Met | >10,000 | >1000-fold |

Data compiled from multiple sources.[3][6]

Table 2: Anti-proliferative Activity of this compound in HER2-Overexpressing Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |

| BT-474 | Breast Carcinoma | Amplified | 0.25 |

| SK-BR-3 | Breast Carcinoma | Amplified | 0.95 |

| MDA-MB-453 | Breast Carcinoma | Amplified | - |

| SNU-216 | Gastric Cancer | Amplified | - |

| MKN7 | Gastric Cancer | Amplified | - |

| NCI-N87 | Gastric Cancer | Amplified | - |

IC50 values are approximate and can vary based on experimental conditions.[3]

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Cell Culture

HER2-overexpressing breast cancer cell lines such as BT-474 and SK-BR-3 are recommended.

-

BT-474: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

SK-BR-3: Culture in McCoy's 5A Medium modified to contain 2 mM L-glutamine and 10% FBS.

Maintain cells in a humidified incubator at 37°C with 5% CO2.